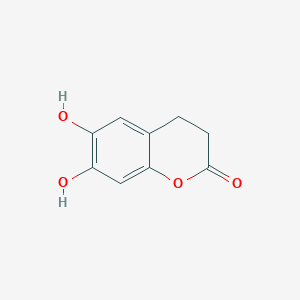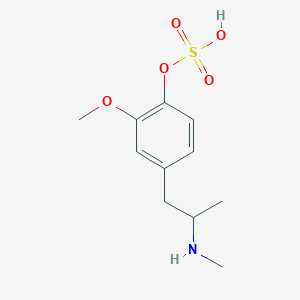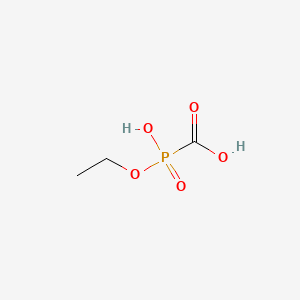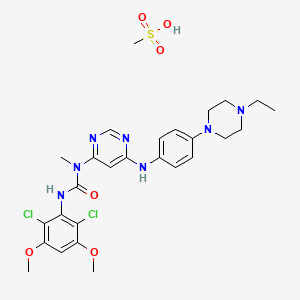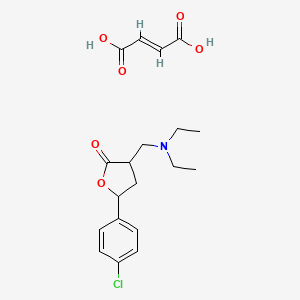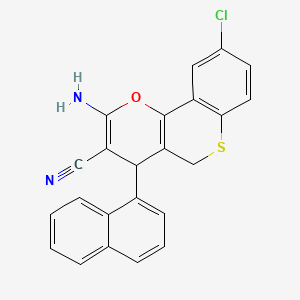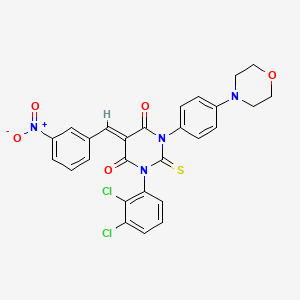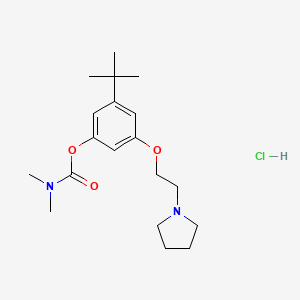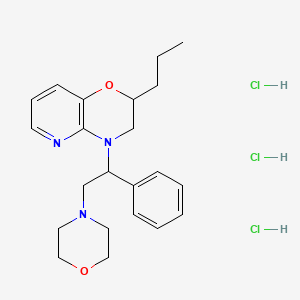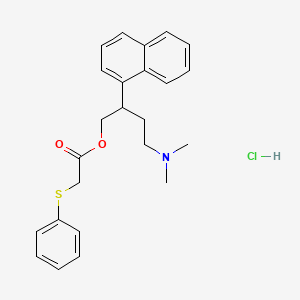
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride is a complex organic compound that features a dimethylamino group, a naphthalenyl group, and a phenylthioacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Formation of the Dimethylamino Intermediate: This step involves the reaction of dimethylamine with a suitable precursor to form the dimethylamino group.
Naphthalenyl Group Introduction: The naphthalenyl group is introduced through a Friedel-Crafts alkylation reaction.
Phenylthioacetate Formation: The phenylthioacetate moiety is synthesized by reacting phenylthiol with an appropriate acylating agent.
Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product, which is subsequently converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
科学的研究の応用
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group may interact with biological receptors, while the naphthalenyl and phenylthioacetate moieties contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
- (4-methoxy-1-naphthalenyl)diphenylsulfonium triflate
Uniqueness
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
119585-10-3 |
|---|---|
分子式 |
C24H28ClNO2S |
分子量 |
430.0 g/mol |
IUPAC名 |
[4-(dimethylamino)-2-naphthalen-1-ylbutyl] 2-phenylsulfanylacetate;hydrochloride |
InChI |
InChI=1S/C24H27NO2S.ClH/c1-25(2)16-15-20(23-14-8-10-19-9-6-7-13-22(19)23)17-27-24(26)18-28-21-11-4-3-5-12-21;/h3-14,20H,15-18H2,1-2H3;1H |
InChIキー |
UOUVEDSWUIKQMK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(COC(=O)CSC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



